3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid
Description
3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a chlorine atom at position 3 and a carboxylic acid group at position 3. This structure combines aromaticity with polar functional groups, making it a versatile intermediate in medicinal chemistry and materials science. The chlorine atom enhances electrophilicity and influences electronic properties, while the carboxylic acid group enables hydrogen bonding and salt formation, critical for solubility and biological interactions .
Synthesis of related pyrazolo[1,5-a]pyridine derivatives typically involves cycloaddition or amidation reactions. For instance, pyrazolo[1,5-a]pyridine-5-carboxylic acid is synthesized from 4-pyridinecarboxylic acid via reduction, hydroxyl protection, and cyclization steps, as described by Ku et al. . Chlorination at position 3 can be achieved using standard halogenation protocols.
Properties
IUPAC Name |
3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-10-11-2-1-5(8(12)13)3-7(6)11/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWALPSZVWAMLMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Cl)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671940 | |
| Record name | 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876379-80-5 | |
| Record name | 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with substituted pyridines and hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates.
Cycloaddition Reaction: These intermediates undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate to form pyrazolo[1,5-a]pyridine-3-carboxylate derivatives.
Chlorination: The derivatives are then chlorinated at the 3-position using appropriate chlorinating agents.
Hydrolysis: Finally, the ester group is hydrolyzed to form the carboxylic acid.
Industrial Production Methods
For large-scale production, the process is optimized to increase yield and reduce costs. This involves:
- Using water and dimethylformamide to dissolve the starting materials and intermediates, improving solubility and reaction efficiency.
- Employing mild reaction conditions and straightforward post-reaction processing to facilitate scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Esterification and Amidation: The carboxylic acid group can form esters and amides under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts.
Amidation: Amines in the presence of coupling agents like EDCI or DCC.
Major Products
Substituted Derivatives: Products with various functional groups replacing the chlorine atom.
Oxidized or Reduced Forms: Compounds with altered oxidation states.
Esters and Amides: Derivatives formed from reactions with alcohols and amines.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an inhibitor of protein kinases, specifically AXL and c-MET kinases. These kinases are implicated in various cancers, including renal, ovarian, and lung cancers. Inhibition of these pathways could lead to reduced tumor growth and improved patient outcomes. Research shows that selective inhibition of AXL and c-MET can counteract mechanisms of drug resistance commonly seen in cancer therapies .
Table 1: Kinase Inhibition Activity
| Compound | Target Kinase | Cancer Type | Reference |
|---|---|---|---|
| 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid | AXL | Non-small cell lung cancer | |
| c-MET | Gastric cancer | ||
| c-MET | Renal carcinoma |
Enzymatic Inhibition
Beyond cancer applications, this compound has shown promise in inhibiting other enzymes involved in metabolic pathways. Its structural analogs have been noted for their ability to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which play roles in inflammation and cellular signaling respectively .
Material Science Applications
The unique structural properties of pyrazolo[1,5-a]pyridine derivatives make them suitable for applications in material science, particularly as photophysical materials. Recent studies have highlighted their potential as fluorophores due to their exceptional light-emitting properties. This characteristic can be harnessed for developing new materials in optoelectronic devices and sensors .
Table 2: Material Properties of Pyrazolo Derivatives
| Property | Description | Application Area |
|---|---|---|
| Photophysical Properties | High fluorescence efficiency | Optoelectronics |
| Structural Diversity | Versatile modifications possible | Sensor technology |
Synthesis and Functionalization
The synthesis of this compound typically involves cyclocondensation reactions with various electrophilic compounds. Recent advancements have focused on improving yield and selectivity through innovative synthetic routes that allow for functionalization at multiple positions on the pyrazolo ring .
Synthetic Pathways
Common synthetic strategies include:
- Cyclocondensation : Utilizing aminopyrazoles with biselectrophilic compounds.
- Functionalization Reactions : Modifying existing pyrazolo structures to enhance biological activity or material properties.
Case Study: Development of AXL Inhibitors
A study published in a leading journal demonstrated the efficacy of this compound derivatives as AXL inhibitors in vitro. The results indicated a significant reduction in cell proliferation in cancer cell lines when treated with these compounds compared to control groups, showcasing their potential as therapeutic agents against AXL-mediated cancers .
Case Study: Photophysical Applications
Another research effort explored the use of pyrazolo derivatives as novel fluorophores in organic light-emitting diodes (OLEDs). The findings revealed that specific modifications to the pyrazolo structure led to enhanced brightness and stability in OLED applications, suggesting a promising avenue for future research and commercial development .
Mechanism of Action
The mechanism of action of 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involving kinases, by acting as an inhibitor or activator.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[1,5-a]pyridine Derivatives
Substituent Variations
- The hydrochloride salt enhances aqueous solubility compared to the free acid form .
- 3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic Acid Hydrochloride Substituting chlorine with an amino group increases basicity and hydrogen-bonding capacity, which may enhance target binding in drug design. The hydrochloride salt further improves solubility .
3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic Acid
The aldehyde group at position 3 offers a reactive site for further functionalization (e.g., Schiff base formation). The methyl ester derivative (CAS: 1101120-09-5) exhibits reduced polarity, favoring organic solubility .
Positional Isomers
Pyrazolo[1,5-a]pyrimidine Analogs
- The chlorine and carboxylic acid groups retain similar roles but in a more electron-deficient system .
- The pyrimidine core may reduce solubility compared to pyridine analogs .
Heterocycle-Modified Analogs
Imidazo[1,5-a]pyridine-5-carboxylic Acid
Replacing the pyrazolo ring with imidazo alters the heterocyclic system’s electron density and hydrogen-bonding capacity. This compound (CAS: 885276-19-7) shows high purity (99.83% HPLC) and is used in drug development .- This derivative (CAS: 1234616-38-6) is explored for its bioactive properties .
Data Tables
Table 1: Structural and Physicochemical Properties
Key Findings and Implications
- Electronic Effects: Chlorine and fluorine substituents enhance electrophilicity, while amino groups improve hydrogen bonding.
- Solubility : Salt formation (e.g., hydrochlorides) significantly improves aqueous solubility for bioactive applications.
- Heterocycle Impact : Pyrimidine analogs exhibit higher electron deficiency, whereas imidazo derivatives offer distinct coordination sites.
Biological Activity
3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrazolo[1,5-a]pyridine family, which has been associated with various therapeutic effects, including anti-inflammatory and anti-tubercular properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Compounds in the pyrazolo[1,5-a]pyridine class have shown promise in modulating various biochemical pathways:
- Target Interaction : Similar compounds have been studied for their interaction with Mycobacterium tuberculosis , highlighting their potential as anti-tubercular agents .
- Biochemical Pathways : These compounds may influence pathways involved in inflammation and cell signaling, potentially affecting the activity of kinases and other signaling molecules .
Antituberculosis Activity
A series of derivatives related to pyrazolo[1,5-a]pyridine have demonstrated significant efficacy against drug-resistant strains of Mycobacterium tuberculosis. For instance, certain derivatives exhibited MIC values as low as 0.002 μg/mL against susceptible strains . The presence of substituents on the pyrazole ring was crucial for enhancing activity against resistant strains.
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and modulate pathways involving NF-κB and MAPK signaling . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory potency.
Study 1: Antitubercular Activity
In a study investigating a range of pyrazolo[1,5-a]pyridine derivatives, several compounds were synthesized and evaluated for their antitubercular activity. The most promising candidates showed low cytotoxicity against Vero cells while maintaining high potency against both drug-susceptible and resistant Mtb strains .
| Compound | MIC (μg/mL) | Cytotoxicity (Vero Cells) |
|---|---|---|
| Compound A | <0.002 | Low |
| Compound B | <0.004 | Low |
| Compound C | <0.381 | Moderate |
Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory effects of pyrazolo[1,5-a]pyridine derivatives. Compounds were tested for their ability to inhibit NF-κB/AP-1 reporter activity in a cell-based assay, demonstrating significant dose-dependent inhibition .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound D | 4.8 | NF-κB Inhibition |
| Compound E | 30.1 | MAPK Pathway Modulation |
Q & A
Q. What are the recommended synthetic routes for 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid?
The compound is typically synthesized via amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid intermediates with primary amines under controlled conditions. Microwave-assisted synthesis (e.g., 180°C irradiation) can enhance reaction efficiency and yield . Improved methods include optimizing solvent systems (e.g., ethanol/water mixtures) and stoichiometric ratios of reagents, as demonstrated in studies on analogous pyrazolo[1,5-a]pyridine derivatives .
Q. How does the chloro substituent at position 3 influence reactivity in derivatization?
The chlorine atom acts as a leaving group, enabling nucleophilic substitution reactions with amines, thiols, or alcohols. This reactivity is critical for generating diverse carboxamide derivatives, as seen in the synthesis of anti-tumor agents via amidation . Comparative studies with brominated analogs (e.g., 3-bromo derivatives) suggest similar substitution patterns but distinct electronic effects on downstream biological activity .
Q. What analytical methods are recommended for purity assessment of this compound?
High-resolution NMR (¹H and ¹³C) is essential for structural confirmation, particularly to verify the position of the chlorine substituent and carboxylic acid moiety. LC-MS or HPLC with UV detection can assess purity, while X-ray crystallography (where applicable) resolves stereochemical ambiguities, as demonstrated in studies of related pyrazolo-pyridine esters .
Advanced Research Questions
Q. How can contradictory SAR data for pyrazolo[1,5-a]pyridine derivatives be resolved?
Contradictions may arise from non-linear substituent effects or off-target interactions. Systematic substituent scanning (e.g., varying C3 halogens or C5 carboxylate groups) combined with computational docking (e.g., molecular dynamics simulations) can clarify binding modes. For example, SAR studies on thiazolopyridines showed that antibacterial activity was independent of C5/C7 substituents, suggesting target-specific binding pockets . Multivariate statistical analysis (e.g., PCA) may further disentangle substituent contributions .
Q. What strategies optimize synthetic yield under green chemistry principles?
Microwave-assisted synthesis reduces energy consumption and reaction time (e.g., 30 minutes vs. 24 hours for conventional heating) . Solvent selection (e.g., cyclopentyl methyl ether instead of DMF) and heterogeneous catalysts (e.g., immobilized palladium) improve atom economy. Design of Experiments (DoE) can identify critical parameters (e.g., temperature, reagent ratios) to minimize waste .
Q. How does this compound perform in enzyme inhibition studies?
The compound’s carboxylic acid group facilitates hydrogen bonding with enzyme active sites, as observed in PI3Kα inhibition by pyrazolo[1,5-a]pyridine derivatives . Competitive inhibition assays (e.g., fluorescence-based kinetic studies) paired with mutagenesis can map binding residues. For example, replacing the chlorine with bulkier groups (e.g., CF₃) reduced activity in kinase assays, highlighting steric constraints .
Q. What are the stability considerations for this compound under physiological conditions?
The carboxylic acid group may undergo pH-dependent ionization, affecting solubility and bioavailability. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways, such as decarboxylation or hydrolysis. Ester prodrugs (e.g., methyl or ethyl esters) improve stability in acidic environments, as shown in pharmacokinetic studies of related compounds .
Methodological Tables
Table 1: Key Synthetic Parameters for High-Yield Synthesis
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temperature | 180°C (microwave-assisted) | +25% | |
| Solvent System | Ethanol/Water (3:1) | +15% | |
| Catalyst | HATU (1.2 equiv) | +20% |
Table 2: Substituent Effects on Biological Activity
| Substituent (Position) | Activity (IC₅₀, μM) | Mechanism Insight | Reference |
|---|---|---|---|
| -Cl (C3) | 0.45 | Enhanced electrophilicity | |
| -Br (C3) | 0.62 | Steric hindrance | |
| -COOH (C5) | 0.28 | Hydrogen bonding with ATP |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
